molecular formula C23H16BrN3O B2676603 3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901228-67-9

3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2676603
CAS No.: 901228-67-9
M. Wt: 430.305
InChI Key: HUBXOMWZELWCGQ-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline: is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with additional phenyl and bromophenyl substituents. The presence of these substituents imparts specific chemical and physical properties, making it a compound of interest in various fields of scientific research.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Preliminary studies indicate that this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Further research is needed to fully understand its therapeutic potential and mechanism of action.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or dyes. Its electronic properties make it suitable for applications in optoelectronics and photonics.

Mechanism of Action

The mechanism of action of this compound involves the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) . It also acts as a positive allosteric modulator (PAM) and direct allosteric activator (DAA) that increases or potentiates the response to orthosteric site ligands and activates the α7nAChR ion channel (in the absence of an orthosteric agonist) by binding to an allosteric site distinct from that of the PAM site .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Quinoline Formation: The pyrazole intermediate is then subjected to cyclization with an ortho-substituted aniline derivative to form the quinoline ring system.

    Substitution Reactions: The final steps involve the introduction of the bromophenyl and methoxy groups through electrophilic aromatic substitution reactions. This can be achieved using bromobenzene and methoxybenzene under suitable conditions, such as the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Lewis acids like aluminum chloride or iron(III) chloride are often used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dehalogenated compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline
  • 3-(4-fluorophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline
  • 3-(4-methylphenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Uniqueness

Compared to similar compounds, 3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which is a type of non-covalent interaction that can enhance the binding affinity and specificity of the compound for its targets.

Properties

IUPAC Name

3-(4-bromophenyl)-8-methoxy-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O/c1-28-18-11-12-21-19(13-18)23-20(14-25-21)22(15-7-9-16(24)10-8-15)26-27(23)17-5-3-2-4-6-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBXOMWZELWCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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